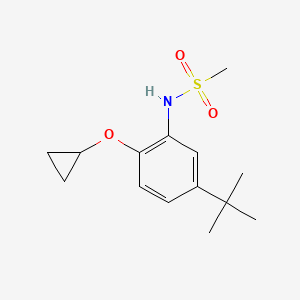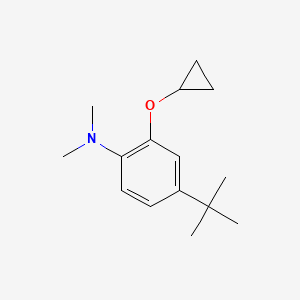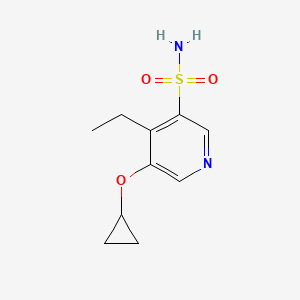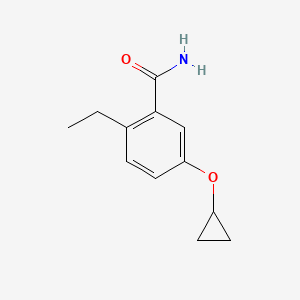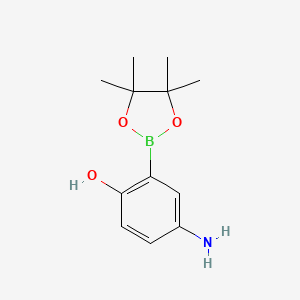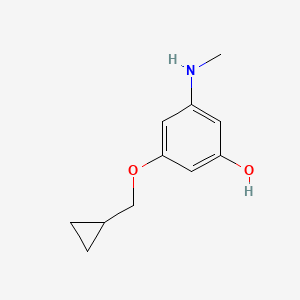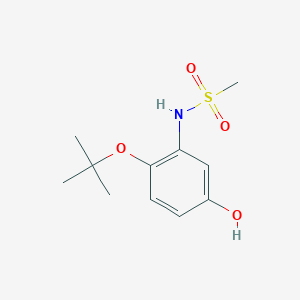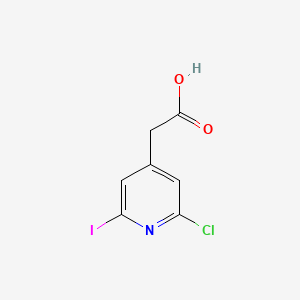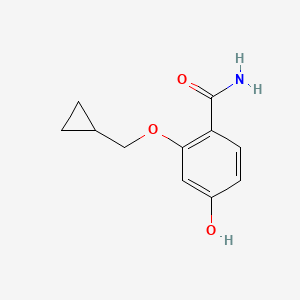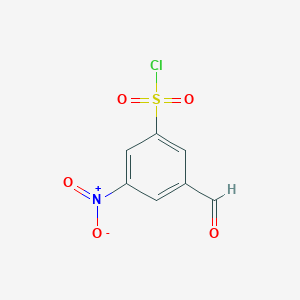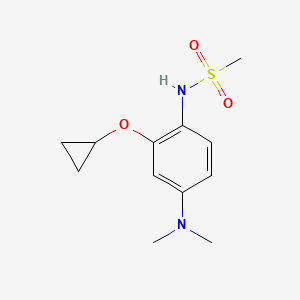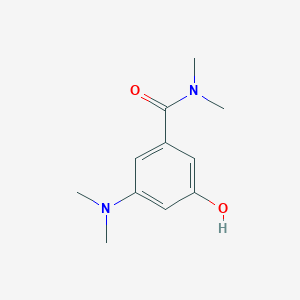
3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-dimethylaminobenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of dimethylamine and a suitable catalyst to facilitate the reaction . The reaction is usually carried out in a solvent such as toluene or methanol, and the temperature is maintained at around 50-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine groups can be reduced to form secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
科学的研究の応用
3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
作用機序
The mechanism of action of 3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
- 3-Dimethylaminobenzoic acid
- N,N-Dimethylbenzamide
- 5-Hydroxybenzamide
Uniqueness
3-(Dimethylamino)-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-(dimethylamino)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-5-8(6-10(14)7-9)11(15)13(3)4/h5-7,14H,1-4H3 |
InChIキー |
VVQQRWJRVZKZKT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


